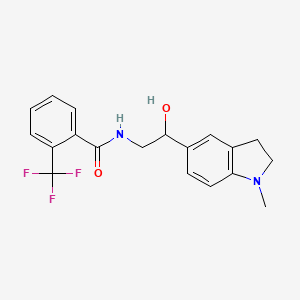

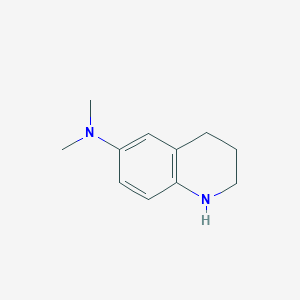

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine” is a chemical compound with the CAS Number: 1670-50-4 . It has a molecular weight of 176.26 .

Synthesis Analysis

A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines . This procedure combines an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H16N2/c1-13(2)10-7-9-5-3-4-6-11(9)12-8-10/h3-6,10,12H,7-8H2,1-2H3 .Chemical Reactions Analysis

The compound is part of a series of novel tetrahydroquinoline amines that potently inhibit the in vitro reuptake of serotonin and dopamine (dual reuptake inhibitors) .Mechanism of Action

Mode of Action

It is structurally related to a class of compounds known as tetrahydroquinoline amines, which are known to inhibit the in vitro reuptake of serotonin and dopamine . This suggests that N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine might interact with serotonin and dopamine transporters, thereby affecting neurotransmitter levels in the brain.

Biochemical Pathways

If it does indeed affect serotonin and dopamine reuptake as suggested above, it could potentially influence a variety of neurological processes, including mood regulation, reward, and motor control .

Pharmacokinetics

Its molecular weight of 17626 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

If it does indeed inhibit serotonin and dopamine reuptake, it could potentially increase the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .

Advantages and Limitations for Lab Experiments

The use of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine in laboratory experiments has several advantages. It is a highly polar molecule, which makes it ideal for use in various synthetic and analytical methods. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, which can make it difficult to work with. Additionally, it can produce toxic byproducts, which can be hazardous to the researcher.

Future Directions

The use of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine in the scientific and medical fields is a relatively new area of research. There are a number of potential future directions for this research, including the development of new synthetic methods, the exploration of its therapeutic potential for various diseases, and the investigation of its potential as a drug for neurological disorders. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide valuable insights into its potential uses.

Synthesis Methods

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine can be synthesized in a variety of ways, including the use of a Grignard reaction and a Wittig-Horner reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium or zinc, and a halide, such as chlorine or bromine, to form a quinoline. The Wittig-Horner reaction involves the use of a Wittig reagent and a base, such as potassium hydroxide, to form a quinoline. Both of these reactions can be used to synthesize this compound in a laboratory setting.

Scientific Research Applications

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine has a wide range of applications in the scientific field. It is used as a reagent in various synthetic and analytical methods, such as liquid chromatography, gas chromatography, and thin-layer chromatography. It is also used as a catalyst in organic synthesis, as a reagent in analytical and preparative chromatography, and as a solvent for various organic compounds. Additionally, it is used as a reagent in the synthesis of various pharmaceuticals and other compounds.

Safety and Hazards

properties

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCVHHJFTXAXQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2900910.png)

![benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2900914.png)

![5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2900921.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-methyl-3-pyrazol-1-ylpropanoic acid](/img/structure/B2900926.png)

![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2900928.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2900929.png)

![N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2900931.png)